

Application Notes and Protocols: Tetraiodoethylene in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraiodoethylene**

Cat. No.: **B1221444**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

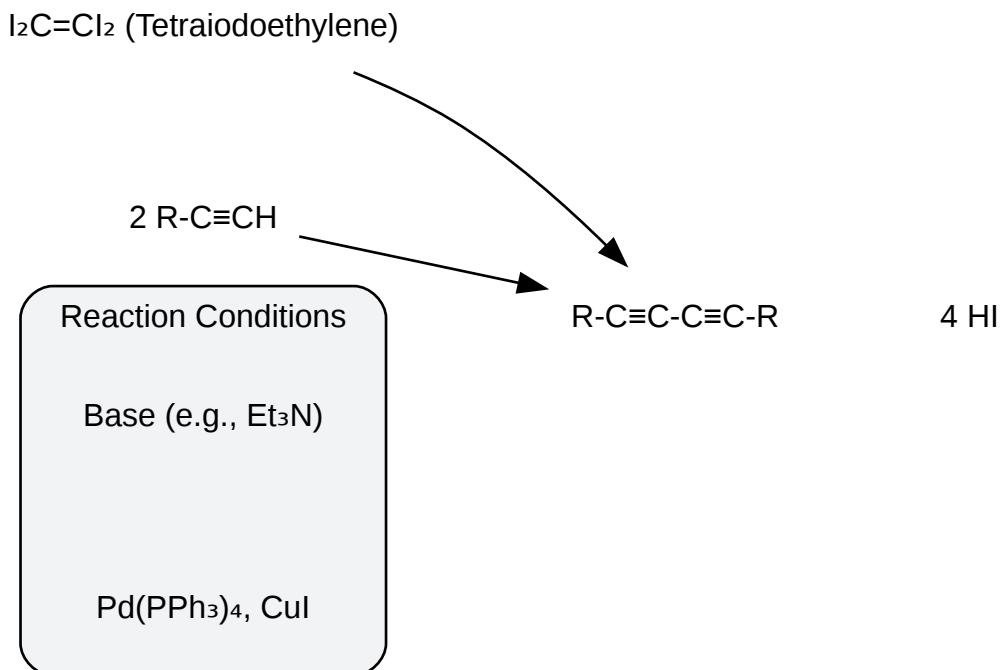
Tetraiodoethylene (TIE), also known as diiodoform, is a perhalogenated organic compound with the chemical formula C_2I_4 .^[1] It is an odorless, yellow crystalline solid that is insoluble in water but soluble in various organic solvents such as benzene, chloroform, and carbon disulfide.^{[1][2]} Historically, it was explored for its antiseptic properties as an alternative to iodoform.^[1] While not as commonly employed as other halogenated hydrocarbons in modern organic synthesis, **tetraiodoethylene** possesses unique reactivity that can be exploited in specific synthetic transformations. This document provides an overview of its applications, available data, and general protocols.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of **tetraiodoethylene** is presented in the table below.

Property	Value	Reference
IUPAC Name	1,1,2,2-Tetraiodoethene	[1]
CAS Number	513-92-8	[1]
Molecular Formula	C ₂ I ₄	[1]
Molar Mass	531.64 g/mol	[1]
Appearance	Yellow crystalline solid	[1]
Melting Point	187–192 °C	[1]
Solubility	Insoluble in water; Soluble in chloroform, carbon disulfide, benzene, and toluene.	[1]

Safety Precautions: **Tetraiodoethylene** is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[\[1\]](#) Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.


Applications in Organic Synthesis

While extensive modern applications of **tetraiodoethylene** in complex organic synthesis are not widely documented, its reactivity suggests potential in several areas. The high iodine content and the presence of a carbon-carbon double bond make it a potential precursor for various functionalized molecules.

Synthesis of Disubstituted Alkynes via Sonogashira-type Coupling (Hypothetical)

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[\[3\]](#) Although specific protocols for the direct use of **tetraiodoethylene** in Sonogashira reactions are not readily available in the reviewed literature, a hypothetical reaction scheme can be proposed based on the general principles of this reaction. Such a reaction would offer a pathway to symmetrically disubstituted diynes.

Hypothetical Reaction Scheme:

[Click to download full resolution via product page](#)

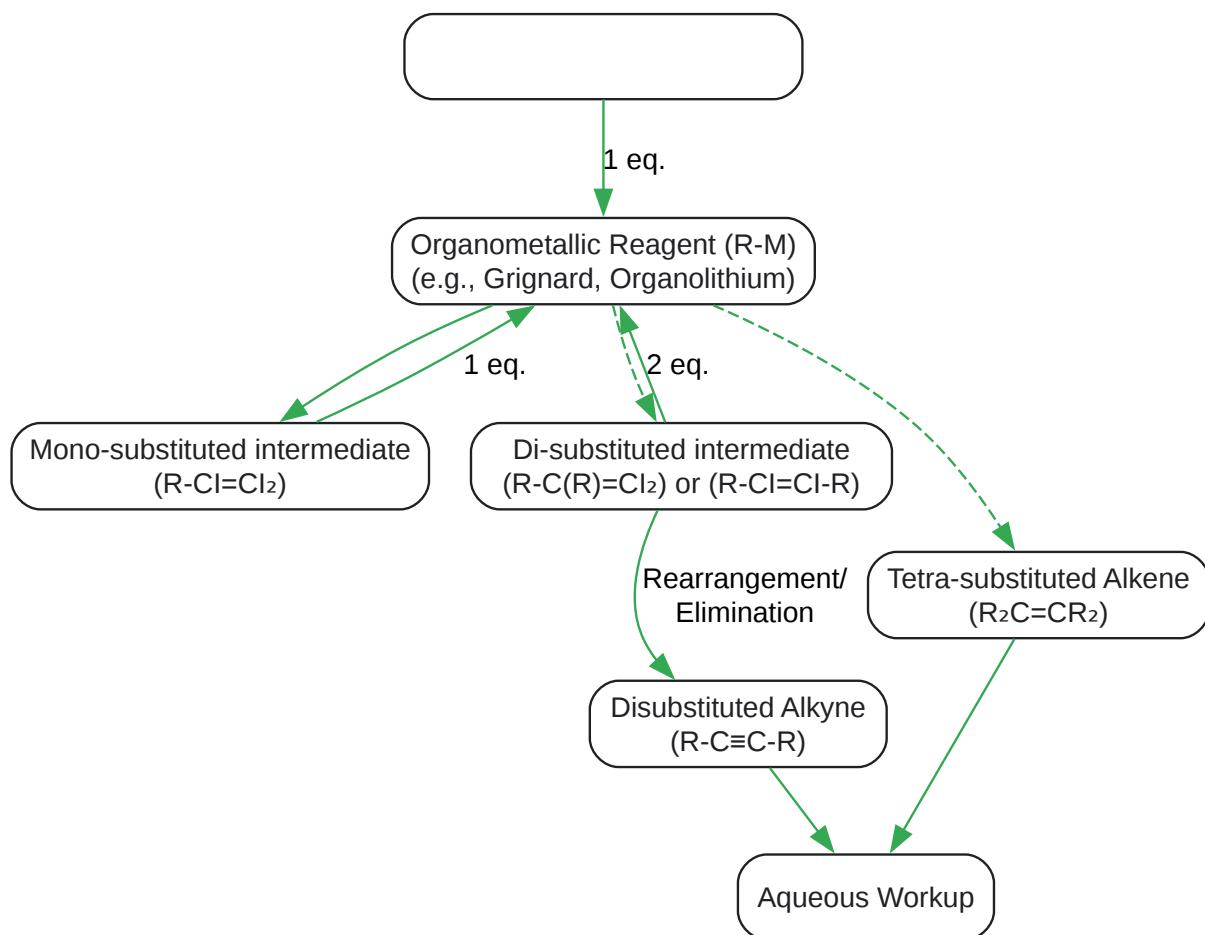
Caption: Hypothetical Sonogashira coupling of **tetraiodoethylene**.

Experimental Protocol (General, adapted from standard Sonogashira conditions):

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **tetraiodoethylene** (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
- Add a suitable solvent, such as degassed triethylamine or a mixture of toluene and an amine base.
- To the stirred solution, add the terminal alkyne (2.2 eq) dropwise at room temperature.
- The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then purified by column chromatography on silica gel to afford the desired disubstituted diyne.

Quantitative Data (Hypothetical):


Entry	Alkyne (R- C≡CH)	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₄ / Cul	Et ₃ N	Toluene/ Et ₃ N	50	12	(Not Reported)
2	1-Hexyne	PdCl ₂ (PPh ₃) ₂ / Cul	i-Pr ₂ NH	THF	25	24	(Not Reported)

Note: The yields for this specific reaction are not reported in the available literature and would require experimental validation.

Reactions with Organometallic Reagents (General Overview)

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles that can react with halogenated compounds.^{[4][5]} The reaction of **tetraiodoethylene** with these reagents could potentially lead to the formation of various substituted alkenes or alkynes, depending on the reaction conditions and the stoichiometry of the reagents used.

Logical Workflow for Reaction with Organometallic Reagents:

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways of **tetraiodoethylene** with organometallic reagents.

Experimental Protocol (General):

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of **tetraiodoethylene** (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
- Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium) (2.0-4.0 eq) dropwise from the addition funnel, maintaining the low temperature.

- After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period, followed by slow warming to room temperature.
- Monitor the reaction progress by TLC or GC.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation.

Quantitative Data:

Specific quantitative data for the reaction of **tetraiodoethylene** with organometallic reagents to produce disubstituted alkynes or tetra-substituted alkenes are not well-documented in recent literature.

Conclusion

Tetraiodoethylene is a unique halogenated compound with potential, yet largely underexplored, applications in modern organic synthesis. While detailed protocols for its use in contemporary cross-coupling reactions are scarce, its structure suggests it could serve as a C₂ building block for the synthesis of symmetrical disubstituted diynes and other functionalized molecules. The provided general protocols, adapted from standard procedures for related compounds, offer a starting point for further investigation into the synthetic utility of **tetraiodoethylene**. Researchers are encouraged to explore these possibilities, as they may lead to novel and efficient synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Tetraiodoethylene in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221444#using-tetraiodoethylene-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com